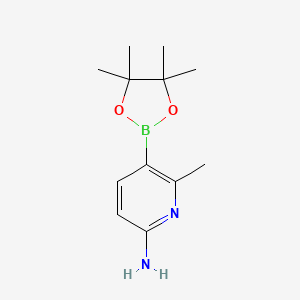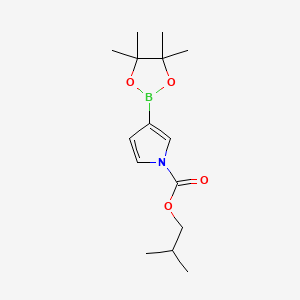![molecular formula C7H5BrN2O B572305 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 1217002-90-8](/img/structure/B572305.png)
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” is a chemical compound with the molecular formula CHBrNO . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 213.03 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly provided for “5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A notable application involves the synthesis of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization, facilitating the creation of hard-to-reach heterocycles. This synthetic route is particularly valuable for constructing a 5-bromo-7-azaindole scaffold with various substituents, demonstrating the compound's versatility in creating complex molecular structures (Alekseyev, Amirova, & Terenin, 2015).
Electrophilic Substitution Reactions
Electrophilic substitution reactions, such as bromination, have been studied on pyrrolopyridines, offering insights into the reactivity patterns and facilitating the creation of novel compounds with potential biological activities. These studies contribute to understanding the chemical behavior and potential applications of brominated pyrrolopyridines in various domains (Daroca, Mercé, Ribó, Trull, & Vallés, 1984).
Spectroscopic and Theoretical Studies
Spectroscopic characterization and theoretical studies using density functional theory (DFT) have been performed to understand the properties of related brominated compounds. These studies include the analysis of vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties, which are crucial for the development of materials with specific electronic and optical characteristics (Vural & Kara, 2017).
Development of Antimicrobial Agents
Research has also extended to the synthesis of brominated pyrrolopyridines as intermediates for developing new antimicrobial agents. This highlights the compound's significance in synthesizing biologically active molecules that can serve as potential therapeutic agents (Variya, Panchal, & Patel, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTBVIMPQOKVJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2NC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743918 |
Source


|
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | |
CAS RN |
1217002-90-8 |
Source


|
| Record name | 5-Bromo-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B572224.png)




![[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine](/img/structure/B572234.png)






